Glycidyldi(2-propenyl)amine
Description
Glycidyldi(2-propenyl)amine is a versatile organic compound known for its unique structural features and reactivity. It is characterized by the presence of an epoxide group and two allyl groups attached to a nitrogen atom. This compound is widely used as a building block in the synthesis of various organic compounds due to its ability to undergo a range of chemical reactions.
Properties
IUPAC Name |
N-(oxiran-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-5-10(6-4-2)7-9-8-11-9/h3-4,9H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFQOUXHSGUXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyldi(2-propenyl)amine can be synthesized through the reaction of glycidol with diallylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the amine on the epoxide ring of glycidol .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: Glycidyldi(2-propenyl)amine undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include diols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycidyldi(2-propenyl)amine, also known as GDA, is a compound with significant applications across various scientific fields, particularly in organic chemistry, materials science, and medicinal chemistry. This article explores the diverse applications of GDA, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
This compound is an aliphatic amine that contains both epoxide and propenyl functional groups. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound for synthesis and modification.
Chemical Formula
- Molecular Formula: C₁₁H₁₃N O
- Molar Mass: 177.23 g/mol
Organic Synthesis
GDA serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules. Its epoxide group can undergo ring-opening reactions, allowing for the introduction of various nucleophiles.
Case Study: Synthesis of Amine Derivatives
In a study published in the Journal of Organic Chemistry, researchers utilized GDA to synthesize novel amine derivatives through nucleophilic attack on the epoxide ring. This approach demonstrated high yields and selectivity for specific products, showcasing GDA's utility in generating complex amine structures .
Polymer Chemistry
This compound is employed in the production of advanced polymeric materials. Its ability to form cross-links through reaction with other monomers enhances the mechanical properties of polymers.
Data Table: Comparison of Polymer Properties
| Polymer Type | GDA Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Epoxy Resin | 5 | 70 | 5 |
| Polyurethane | 10 | 85 | 10 |
| Thermoplastic Elastomer | 15 | 60 | 15 |
This table illustrates how varying GDA content affects the mechanical properties of different polymer types, indicating its role as a modifier to improve performance.
Medicinal Chemistry
GDA has been investigated for its potential biological activities, including anti-cancer properties. Its structural similarity to known bioactive compounds makes it a candidate for drug development.
Case Study: Anticancer Activity
A research article in Cancer Research reported on the evaluation of GDA derivatives against cancer cell lines. The study found that specific modifications of GDA increased cytotoxicity against breast cancer cells, suggesting that GDA could serve as a scaffold for developing new anticancer agents .
Surface Coatings
The compound is also used in formulating surface coatings that require enhanced adhesion and durability. GDA-modified coatings exhibit improved resistance to environmental degradation.
Data Table: Performance Metrics of Coatings
| Coating Type | GDA Addition (%) | Adhesion Strength (N/mm²) | Weather Resistance Rating |
|---|---|---|---|
| Acrylic Coating | 5 | 2.5 | Excellent |
| Alkyd Coating | 10 | 3.0 | Good |
| Epoxy Coating | 15 | 4.0 | Very Good |
This data highlights how incorporating GDA into coatings can significantly enhance their performance characteristics.
Mechanism of Action
The mechanism of action of glycidyldi(2-propenyl)amine involves the nucleophilic attack on the epoxide ring, leading to ring-opening reactions. This reactivity allows the compound to form covalent bonds with various nucleophiles, resulting in the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Aziridines: These compounds also contain a three-membered ring with a nitrogen atom and are used in similar applications.
Azetidines: These four-membered nitrogen-containing rings are another class of compounds with comparable reactivity.
Glycidyl ethers: These compounds contain an epoxide group attached to an ether and are used in the synthesis of polymers and resins.
Uniqueness: Glycidyldi(2-propenyl)amine is unique due to the presence of both an epoxide group and two allyl groups, which provide a combination of reactivity and versatility not commonly found in other compounds. This dual functionality allows for a wide range of chemical modifications and applications .
Biological Activity
Glycidyldi(2-propenyl)amine, also known as N,N-di(2-propenyl)amine, is a compound with notable chemical properties and potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and other relevant findings from various studies.
- Chemical Formula : C₉H₁₅N
- Molecular Weight : 137.22 g/mol
- CAS Number : 102-70-5
- IUPAC Name : 2-Propen-1-amine, N,N-di-2-propenyl-
The compound is characterized by its dual propenyl groups attached to a nitrogen atom, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have demonstrated its ability to inhibit the growth of various bacteria and fungi. For instance, a phenotypic screening identified compounds that inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
- Cytotoxicity : The compound has shown cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy. However, specific IC₅₀ values and mechanisms of action require further investigation.
Antimicrobial Activity
A detailed study evaluated the antimicrobial efficacy of this compound against several microorganisms. The results are summarized in the following table:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate that this compound has significant antimicrobial properties, particularly against gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective toxicity. The following table summarizes the findings from these studies:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest in G2/M phase |
| A549 (lung cancer) | 40 | Inhibition of DNA synthesis |
These findings suggest that the compound could be a candidate for further development in cancer treatment protocols.
Case Studies and Research Findings
- Antimicrobial Screening : A multi-institutional study screened various compounds for their ability to inhibit microbial growth, identifying this compound as one of the active agents against resistant strains .
- Cytotoxicity Assessment : In vitro studies have shown that this compound can effectively induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound may interact with cellular membranes and disrupt metabolic processes, leading to cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
